molecular formula C8H14N2O B13069679 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B13069679
M. Wt: 154.21 g/mol
InChI Key: WRYGZSOYJLUPFL-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[44]nonan-3-one is a chemical compound with the molecular formula C8H14N2O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
  • 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride

Uniqueness

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one is unique due to its specific spiro structure and the presence of a methyl group at the 7th position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonan-8-one

InChI

InChI=1S/C8H14N2O/c1-10-3-2-8(6-10)4-7(11)9-5-8/h2-6H2,1H3,(H,9,11)

InChI Key

WRYGZSOYJLUPFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(=O)NC2

Origin of Product

United States

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